1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde
Description
1-(Difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde is a pyrazole-based compound characterized by a difluoromethyl group at the 1-position, a thiophen-2-yl substituent at the 3-position, and a carbaldehyde functional group at the 5-position. Its molecular formula is C₉H₆F₂N₂OS, with a molecular weight of 232.22 g/mol. The thiophene moiety introduces aromatic sulfur heterocyclic properties, while the difluoromethyl group enhances electronegativity and metabolic stability, making it relevant in agrochemical and pharmaceutical research .
Properties
IUPAC Name |
2-(difluoromethyl)-5-thiophen-2-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2OS/c10-9(11)13-6(5-14)4-7(12-13)8-2-1-3-15-8/h1-5,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCRYNKNRNVZCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=C2)C=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde, identified by its CAS number 2092804-61-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and pharmacological significance of this compound, along with relevant case studies and research findings.
The molecular formula of this compound is , with a molecular weight of 228.22 g/mol. The compound features a difluoromethyl group and a thiophene ring, which are significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2092804-61-8 |
| Molecular Formula | C9H6F2N2OS |
| Molecular Weight | 228.22 g/mol |
Synthesis
The synthesis of pyrazole derivatives has been extensively studied. The compound can be synthesized through various methods involving cyclocondensation reactions. Recent studies have highlighted the efficiency of synthesizing derivatives that include both pyrazole and thiazole moieties, which are known for their antimicrobial and anti-inflammatory properties .
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. In a study where various pyrazole derivatives were screened against Gram-positive and Gram-negative bacteria, compounds similar to this compound showed promising results in inhibiting bacterial growth. The zone of inhibition was measured using the well diffusion method, with positive controls such as streptomycin demonstrating effectiveness .
Anti-inflammatory Properties
Pyrazole derivatives have been recognized for their anti-inflammatory effects. For instance, compounds in the same class have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in vitro. These findings suggest that this compound may also possess similar anti-inflammatory properties, contributing to its potential therapeutic applications .
Anticancer Activity
Pyrazoles have garnered attention for their anticancer properties. Studies have demonstrated that certain pyrazole derivatives inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs). Although specific data on the anticancer activity of this compound is limited, its structural similarities to known anticancer agents warrant further investigation into its potential efficacy against various cancer cell lines .
Case Studies
- Antimicrobial Screening : A study involving a series of synthesized pyrazole derivatives showed that many exhibited significant antimicrobial activity against E. coli and S. aureus, with some compounds achieving zones of inhibition greater than those of standard antibiotics .
- Anti-inflammatory Effects : In vitro assays demonstrated that certain pyrazole derivatives inhibited LPS-induced inflammation in macrophage cell lines, suggesting potential applications in treating inflammatory diseases .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H7F2N3S
- Molecular Weight : 227.24 g/mol
- CAS Number : 2092804-61-8
The presence of the difluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable candidate for drug development.
1-(Difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde exhibits promising biological properties, including:
- Antimicrobial Activity : Compounds with similar pyrazole structures have shown effectiveness against various bacterial and fungal strains. This compound may exhibit similar properties due to its structural analogs, which have been reported to possess antimicrobial effects .
- Antioxidant Properties : Research indicates that pyrazole derivatives can act as antioxidants. The incorporation of the thiophene ring may enhance this activity, providing potential applications in preventing oxidative stress-related diseases .
Synthesis of Novel Derivatives
The compound serves as a precursor for synthesizing various functionalized derivatives, which can be tailored for specific activities:
- Functionalized Thiophene-Based Pyrazoles : The synthesis of derivatives through reactions involving 1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde has been explored to create compounds with enhanced biological activities . These derivatives may include amides and other heterocycles that expand the pharmacological profile.
Material Science
The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics:
- Organic Light Emitting Diodes (OLEDs) : The incorporation of 1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde into polymer matrices could enhance the performance of OLEDs due to its potential as an electron transport material .
Case Study 1: Antimicrobial Evaluation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The compound’s structural analogs differ primarily in substituents at the 1-, 3-, and 5-positions of the pyrazole ring. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in increases lipophilicity and oxidative stability compared to thiophene in the target compound.
- Heteroaromatic vs. Aliphatic Substituents : Pyridin-4-yl () introduces nitrogen-based π-stacking capabilities, while thiophene (target compound) offers sulfur-mediated bioactivity .
- Functional Group Flexibility : Carbaldehyde (target) is more reactive than ester () or sulfone () groups, enabling diverse derivatization .
Preparation Methods
Cyclization Using Difluoroacetyl Precursors and Hydrazines
A common route involves the reaction of alpha, beta-unsaturated esters with 2,2-difluoroacetyl halides under low temperature, followed by hydrolysis to obtain difluoroacetyl intermediates. These intermediates then undergo condensation and cyclization with hydrazine derivatives to form difluoromethyl-substituted pyrazoles.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Substitution/Hydrolysis | Alpha, beta-unsaturated ester + 2,2-difluoroacetyl halide (F or Cl) + acid-binding agent in organic solvent at low temperature; followed by alkali hydrolysis | Formation of alpha-difluoroacetyl intermediate |
| Condensation/Cyclization | Intermediate + methylhydrazine aqueous solution + sodium or potassium iodide catalyst at low temperature; reduced pressure and heating for cyclization; acidification | Formation of crude difluoromethyl pyrazole carboxylic acid |
| Purification | Recrystallization from aqueous alcohol (methanol, ethanol, or isopropanol) mixtures (35-65% alcohol) | Pure difluoromethyl pyrazole derivative with 75-80% yield and >99% purity by HPLC |
This method is exemplified in the preparation of related compounds such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which shares the difluoromethyl-pyrazole motif and can be adapted for thiophen-2-yl substitution.
Fluoroalkyl Amino Reagents (FARs) and Fluorinated Precursors
Fluoroalkyl amino reagents derived from difluoroacetic acid and related compounds are used as fluorinated building blocks. These reagents undergo cyclization with hydrazines to yield fluoroalkylated pyrazoles. This approach allows for the installation of the difluoromethyl group early in the synthesis.
- The use of difluoroacetyl derivatives reacting with hydrazines is a well-established method to prepare difluoromethyl pyrazoles.
- Alternative methods involve nucleophilic fluorination or reductive dechlorination on preformed pyrazoles to introduce difluoromethyl groups.
Introduction of the Thiophen-2-yl Group
The thiophen-2-yl substituent is typically introduced either:
- By using thiophen-2-yl substituted alpha, beta-unsaturated esters or ketones as starting materials in the cyclization step.
- Or by cross-coupling reactions (e.g., Suzuki or Stille couplings) on halogenated pyrazole intermediates to install the thiophen-2-yl group after pyrazole formation.
The direct use of thiophen-2-yl-containing precursors in the cyclization step is preferred for efficiency and regioselectivity.
Installation of the Aldehyde Group at the 5-Position
The aldehyde group at the 5-position of the pyrazole ring can be introduced by:
- Formylation reactions such as the Vilsmeier-Haack reaction on the pyrazole ring.
- Or by using pyrazole intermediates bearing a formyl precursor group that can be oxidized or converted to the aldehyde.
The formylation typically requires careful control of conditions to avoid overreaction or decomposition of the sensitive difluoromethyl group.
Representative Preparation Route Summary
| Step | Reagents/Conditions | Notes/Outcome |
|---|---|---|
| 1. Preparation of difluoroacetyl intermediate | Alpha, beta-unsaturated thiophene ester + 2,2-difluoroacetyl halide, acid-binding agent, low temp | Forms difluoroacetyl intermediate with thiophen-2-yl group |
| 2. Cyclization with hydrazine | Methylhydrazine aqueous solution, sodium/potassium iodide catalyst, low temp, reduced pressure heating | Forms difluoromethylated pyrazole ring |
| 3. Formylation at 5-position | Vilsmeier-Haack reagent (POCl3/DMF) or equivalent | Introduces aldehyde group at pyrazole 5-position |
| 4. Purification | Recrystallization from aqueous alcohol mixtures | Yields pure this compound |
Research Findings and Optimization Notes
- Use of potassium iodide or sodium iodide as catalysts enhances cyclization efficiency and purity.
- Low-temperature control during addition of hydrazine prevents side reactions and improves yield.
- Recrystallization solvent choice (methanol, ethanol, or isopropanol with water) affects purity and yield.
- Formylation step requires mild conditions to preserve the difluoromethyl group integrity.
- Reported yields for related difluoromethyl pyrazole derivatives range from 75% to 80% with HPLC purity >99%.
Data Table: Example Reaction Parameters and Yields
| Parameter | Value/Condition | Remarks |
|---|---|---|
| Difluoroacetyl halide | 2,2-Difluoroacetyl chloride or fluoride | Used as electrophilic fluorinated building block |
| Acid-binding agent | Organic base (e.g., triethylamine) | Neutralizes HCl formed |
| Hydrazine solution | 40% methylhydrazine aqueous solution | Nucleophile for cyclization |
| Catalyst | Potassium iodide or sodium iodide | Facilitates cyclization |
| Reaction temperature | -30 °C to -20 °C during addition | Controls reaction rate and selectivity |
| Cyclization heating | Reduced pressure, 40-85 °C | Promotes ring closure |
| Recrystallization solvent | 35-65% aqueous methanol or ethanol | Purifies product |
| Yield | 75-80% | High yield for difluoromethyl pyrazole derivatives |
| Purity (HPLC) | >99% | High purity suitable for further synthetic use |
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm, while thiophene protons resonate at δ 6.8–7.5 ppm .
- IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) verifies the aldehyde group.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 257.05 for C₁₀H₈F₂N₂OS) .
- X-ray Crystallography : Resolves spatial arrangement, with pyrazole-thiophene dihedral angles typically <10°, indicating planarity .
How can computational tools like SHELX and Mercury aid in structural refinement and hydrogen-bonding analysis?
Q. Advanced
- SHELX : Used for refining crystal structures. For example, hydrogen atoms are placed geometrically (C–H = 0.93–0.97 Å) and refined isotropically. Discrepancies in R-factors (<5%) indicate data quality .
- Mercury CSD : Visualizes intermolecular interactions (e.g., C–H···O hydrogen bonds between the aldehyde and adjacent pyrazole rings). Packing similarity analysis identifies motifs shared with related pyrazole derivatives .
How do structural modifications (e.g., difluoromethyl vs. trifluoromethyl) impact reactivity and bioactivity?
Q. Advanced
- Electron-Withdrawing Effects : The difluoromethyl group enhances electrophilicity at the aldehyde position compared to trifluoromethyl, influencing nucleophilic addition reactions.
- Bioactivity : Fluorinated groups improve metabolic stability. For example, trifluoromethyl analogs show higher antifungal activity, while difluoromethyl derivatives may exhibit altered pharmacokinetics due to reduced lipophilicity .
How can researchers address contradictions in biological activity data for this compound?
Q. Advanced
- Assay Variability : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to minimize variability.
- Structural Analog Comparison : Test analogs like 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde, which showed no antitumor activity, to identify critical substituents .
- Mechanistic Studies : Use molecular docking to assess binding affinity to target proteins (e.g., kinases), reconciling activity discrepancies with structural features .
What strategies are effective for optimizing crystallization conditions?
Q. Advanced
- Solvent Selection : Use mixed solvents (e.g., ethyl acetate/hexane) for slow evaporation, yielding well-diffracting crystals .
- Temperature Gradients : Gradual cooling from 60°C to room temperature reduces lattice defects.
- Additives : Small amounts of DMSO or ionic liquids can stabilize crystal nuclei .
What are the challenges in scaling up synthesis, and how can they be mitigated?
Q. Advanced
- Purification : Column chromatography is impractical for large batches. Switch to recrystallization (e.g., using ethanol/water mixtures) or continuous flow systems .
- Exothermic Reactions : Use jacketed reactors with precise temperature control during halogenation steps to prevent runaway reactions .
How does the thiophene moiety influence electronic properties and regioselectivity in further derivatization?
Q. Advanced
- Electronic Effects : The electron-rich thiophene directs electrophilic substitution to the 5-position of the pyrazole ring.
- Cross-Coupling Reactions : Thiophene’s π-system facilitates Sonogashira or Heck couplings, enabling attachment of alkynyl or aryl groups at the aldehyde position .
What are the best practices for stability testing under varying storage conditions?
Q. Advanced
- Light Sensitivity : Store in amber vials at –20°C to prevent aldehyde oxidation.
- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrate formation, confirmed by periodic Karl Fischer titration .
How can researchers leverage structure-activity relationship (SAR) studies to design potent analogs?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
